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molecular formula C12H12N2O2 B8492243 3-[p-(2-Imidazolyl)phenoxy]-1,2-epoxypropane

3-[p-(2-Imidazolyl)phenoxy]-1,2-epoxypropane

Cat. No. B8492243
M. Wt: 216.24 g/mol
InChI Key: QGXIRUVQVGXJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853383

Procedure details

A solution of 2-(p-hydroxyphenyl)-4-(2-thienyl)imidazole (19.5 g, 0.08 m) in dimethylformamide (65 ml) is added to a stirred suspension of sodium hydride (4.8 g, 0.10 m, 50% dispersion in mineral oil) in dimethylformamide (20 ml) at 80° C. After stirring at 80° C. for 0.5 hours, a solution of 2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane methanesulfonate, (I) (16.82 g, 0.08 m) in dimethylformamide (20 ml) is added rapidly and the mixture is stirred under nitrogen at 80° C. for 17 hours. The reaction mixture is poured into H2O (400 ml) and extracted with ether (3×350 ml). The combined extracts are washed with 5% NaOH solution (2×250 ml) and with H2O (3X), dried, and the solvent is evaporated under reduced pressure to yield crude (II) (14.22 g) which is used without further purification.
Name
2-(p-hydroxyphenyl)-4-(2-thienyl)imidazole
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( I )
Quantity
16.82 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][CH:10]=[C:11](C3SC=CC=3)[N:12]=2)=[CH:4][CH:3]=1.[H-].[Na+].CS(O)(=O)=O.C[C:26]1(C)[O:30][CH:29]([CH2:31]O)CO1.O>CN(C)C=O>[NH:9]1[CH:10]=[CH:11][N:12]=[C:8]1[C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:31][CH:29]2[O:30][CH2:26]2)=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-(p-hydroxyphenyl)-4-(2-thienyl)imidazole
Quantity
19.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C=1NC=C(N1)C=1SC=CC1
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O.CC1(OCC(O1)CO)C
Name
( I )
Quantity
16.82 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred under nitrogen at 80° C. for 17 hours
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×350 ml)
WASH
Type
WASH
Details
The combined extracts are washed with 5% NaOH solution (2×250 ml) and with H2O (3X)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1C(=NC=C1)C1=CC=C(OCC2CO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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